2-Fluoro-4-methylbenzyl alcohol
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Overview
Description
2-Fluoro-4-methylbenzyl alcohol is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Routes
A novel pathway leading to the synthesis of 4-fluoropyridines, utilizing 2-fluoroallylic alcohols, demonstrates the versatility of fluoroallylic compounds in organic synthesis. This process involves esterification, Steglich-type Ireland-Claisen rearrangement, and a cascade reaction initiated by an aza-Cope rearrangement, showcasing 2-fluoro-4-methylbenzyl alcohol's potential in the synthesis of complex aromatic compounds (Wittmann et al., 2006).
Protective Groups in Radiofluorination
The use of methyl substituted benzyl groups, including 4-methylbenzyl groups, as protective groups for hydroxyl functionalities in nucleophilic aromatic radiofluorination underscores their utility in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. This research illustrates the efficiency of these groups in yielding high radiochemical purity and their suitability for automated synthesis modules (Malik et al., 2011).
Photocatalytic Oxidation
The photocatalytic oxidation of derivatives of benzyl alcohol, including 4-methylbenzyl alcohol, on titanium dioxide under visible light irradiation, has been explored for the selective conversion into corresponding aldehydes. This reaction's high conversion and selectivity highlight the potential of this compound derivatives in green chemistry applications, particularly in harnessing solar energy for chemical transformations (Higashimoto et al., 2009).
Green Chemistry Approaches
The ecofriendly synthesis and characterization of halo-substituted benzyl alcohols, through biotransformation using Baker’s Yeast, mark an important step towards sustainable chemical processes. This approach, applicable to this compound and its derivatives, showcases the potential for utilizing biological systems in the synthesis of complex organic compounds (Saharan & Joshi, 2016).
Advanced Material Synthesis
Research on sesquialkoxides involving methylbenzyl alcohol derivatives highlights their application as precursors in the synthesis of crystalline oxide films. These findings point to the significant role that derivatives of this compound could play in the development of materials with advanced optical, electronic, or catalytic properties (Basharat et al., 2007).
Safety and Hazards
The safety information for “2-Fluoro-4-methylbenzyl alcohol” indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(2-fluoro-4-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXNIIRIRHQSSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380959 |
Source
|
Record name | 2-Fluoro-4-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-38-9 |
Source
|
Record name | 2-Fluoro-4-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252004-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.